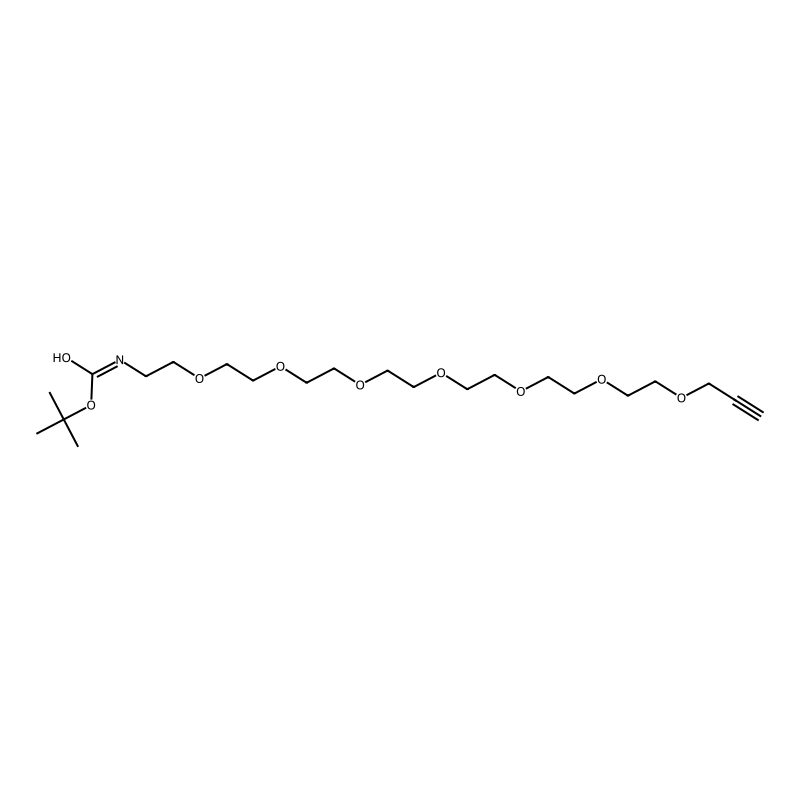t-Boc-N-Amido-PEG7-propargyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Click Chemistry Linker:
- The molecule contains a propargyl group, which is a type of alkyne. Alkynes can participate in click chemistry reactions with azides to form a stable triazole linkage []. This reaction is highly selective and efficient, making it a powerful tool for bioconjugation, where researchers link different molecules together.
- Click chemistry is widely used in various fields of research, including drug discovery, antibody-drug conjugates, and biomaterials development [].
Controlled Release and Targeting:
- The presence of a polyethylene glycol (PEG) spacer chain provides several advantages. PEG is a hydrophilic polymer, meaning it attracts water and increases the solubility of the molecule in aqueous solutions. This can be crucial for biological applications where water is the primary solvent [].
- The PEG spacer can also act as a linker arm, allowing researchers to attach other molecules of interest to the propargyl group via click chemistry. This allows for controlled release and targeting of drugs or probes within a biological system [].
Boc Protection Strategy:
- The molecule also features a tert-Butyl ((t-Boc)) protecting group attached to a nitrogen atom. This group can be selectively removed under mild acidic conditions, revealing a free amine group [].
- The Boc protection strategy allows researchers to temporarily block the reactivity of the amine group while performing other modifications on the molecule. This enables a more controlled and stepwise synthesis of complex biomolecules [].
t-Boc-N-Amido-PEG7-propargyl is a specialized chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It features a tert-butyloxycarbonyl (t-Boc) protecting group, an amide functional group, and a propargyl group, which is a terminal alkyne. This unique combination of functional groups imparts versatility to the compound, making it particularly useful in various chemical and biological applications, including drug development and delivery systems. The t-Boc group serves as a protective moiety for amines, allowing for selective reactions under mild conditions, while the propargyl moiety enables participation in click chemistry reactions, facilitating the formation of stable linkages with azide-containing compounds .
The propargyl group in t-Boc-N-Amido-PEG7-propargyl can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prevalent click chemistry reaction. This reaction results in the formation of a stable triazole linkage, which is crucial for bioconjugation applications. The ability to form such robust linkages allows for the effective attachment of various biomolecules, enhancing the functionality of drug delivery systems . Additionally, the removal of the t-Boc protecting group can be achieved under mild acidic conditions, allowing access to the amine functionality for further reactions .
The synthesis of t-Boc-N-Amido-PEG7-propargyl typically involves several key steps:
- Preparation of PEG Derivative: The initial step involves synthesizing a PEG derivative with a suitable length (in this case, seven ethylene glycol units).
- Introduction of t-Boc Group: The t-Boc protecting group is introduced to an amine functionalized PEG derivative through standard coupling reactions.
- Addition of Propargyl Group: The terminal alkyne (propargyl) group is then attached using appropriate coupling methods, often involving activation reagents to facilitate the reaction.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .
t-Boc-N-Amido-PEG7-propargyl has several notable applications:
- Drug Delivery Systems: Its incorporation into PEG-based formulations enhances drug solubility and stability.
- Bioconjugation: The compound serves as a linker for attaching drugs or biomolecules through click chemistry, facilitating targeted therapy.
- Click Chemistry: It plays a crucial role in synthesizing complex molecules via CuAAC reactions, which are widely used in medicinal chemistry and materials science .
Interaction studies involving t-Boc-N-Amido-PEG7-propargyl primarily focus on its ability to form stable linkages with azide-bearing molecules. These studies demonstrate its effectiveness in creating bioconjugates that retain biological activity while enhancing pharmacological properties. Such interactions are pivotal in developing targeted therapeutics where precise control over drug delivery is required .
Several compounds share structural similarities with t-Boc-N-Amido-PEG7-propargyl. Here is a comparison highlighting its uniqueness:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| t-Boc-N-Amido-PEG6-propargyl | Amide, t-Boc, Propargyl | One less ethylene glycol unit than PEG7 variant |
| t-Boc-N-Amido-PEG8-propargyl | Amide, t-Boc, Propargyl | One more ethylene glycol unit than PEG7 variant |
| Methyltetrazine-amido-PEG7-azide | Amide, Azide | Contains an azide instead of propargyl |
| Propargyl-PEG-alcohol | Alcohol, Propargyl | Lacks amide and t-Boc groups |
| Propargyl-aliphatic-NHS ester | NHS ester | Used primarily for linking via NHS chemistry |
t-Boc-N-Amido-PEG7-propargyl stands out due to its combination of protective and reactive functional groups that allow for versatile applications in drug delivery and bioconjugation while maintaining favorable solubility and biocompatibility profiles .
Purity
Exact Mass
Appearance
Storage
Dates
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.








